N1-(2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide
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Overview
Description
N1-(2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide is a compound that belongs to the class of oxalamides It features a furan ring and a tolyl group, which contribute to its unique chemical properties
Mechanism of Action
Target of Action
The primary targets of N1-(2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide, also known as N-[2-(furan-2-yl)ethyl]-N’-(2-methylphenyl)ethanediamide, are currently unknown. This compound is structurally related to ethane-1,2-diamine and 2-(p-Tolyl)ethylamine , which suggests it may interact with similar biological targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide typically involves the reaction of furan-2-yl ethylamine with o-tolyl isocyanate in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxalamide group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under controlled conditions.
Major Products
Oxidation: Furan derivatives with various functional groups.
Reduction: Amine derivatives with potential biological activity.
Substitution: Aromatic compounds with different substituents on the tolyl ring.
Scientific Research Applications
N1-(2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide
- N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide
- N1-(2-(furan-2-yl)ethyl)-N2-(phenyl)oxalamide
Uniqueness
N1-(2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The presence of both the furan ring and the oxalamide group also contributes to its distinct properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-N'-(2-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-11-5-2-3-7-13(11)17-15(19)14(18)16-9-8-12-6-4-10-20-12/h2-7,10H,8-9H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHXFAHLBWSNQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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